1-(2-(2-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound that features a piperidine ring, a morpholine ring, and a pyridine ring.
Preparation Methods
The synthesis of 1-(2-(2-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving nitrogen-containing precursors.
Coupling Reactions: The final step involves coupling the piperidine, morpholine, and pyridine rings to form the target compound.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(2-(2-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the morpholine and piperidine rings.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-(2-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-(2-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(2-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound also features a piperidine ring but differs in its aromatic substituent.
2-(Piperidin-1-yl)quinoline: This compound contains a quinoline ring instead of a pyridine ring.
2-(Morpholin-1-yl)quinoline: Similar to the previous compound but with a morpholine ring.
The uniqueness of this compound lies in its combination of the morpholine, piperidine, and pyridine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
1-[2-(2-morpholin-4-ylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O2/c1-13(20)19-8-3-2-6-15(19)14-5-4-7-17-16(14)18-9-11-21-12-10-18/h4-5,7,15H,2-3,6,8-12H2,1H3 |
InChI Key |
DIYJQZVZZVAJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.